
Distearin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Distearin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Employed in the study of lipid metabolism and enzyme activity.
Medicine: Utilized in the formulation of drug delivery systems due to its biocompatibility.
Industry: Used as an emulsifier and stabilizer in food products, cosmetics, and pharmaceuticals.
作用機序
Target of Action
Distearin, also known as tristearin, is a type of triglyceride that is composed of three molecules of stearic acid attached to a glycerol backbone . As a lipid molecule, this compound does not have a specific target in the body. Instead, it is involved in various biological processes, particularly those related to energy storage and membrane structure.
Mode of Action
This compound is a type of fat that is broken down in the body through the process of lipolysis. This process involves the cleavage of the ester bonds in this compound by lipase enzymes, resulting in the release of glycerol and fatty acids . The fatty acids can then be used as an energy source or for the synthesis of other compounds in the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by its lipid nature. As a fat, this compound is not readily soluble in water and thus requires special mechanisms for absorption in the intestines, such as emulsification by bile salts. Once absorbed, this compound and its breakdown products can be distributed throughout the body via the lymphatic system and bloodstream. Metabolism of this compound occurs primarily in the liver, and excretion of its metabolites is carried out by the kidneys .
準備方法
Synthetic Routes and Reaction Conditions
Distearin can be synthesized through the esterification of glycerol with stearic acid. This reaction typically involves heating glycerol and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct esterification of stearic acid with glycerol. This process involves heating the reactants to high temperatures (around 200°C) in the presence of a catalyst . The reaction mixture is then purified through distillation or crystallization to obtain pure this compound .
化学反応の分析
Types of Reactions
Distearin undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation .
Hydrolysis: this compound can be hydrolyzed to produce glycerol and stearic acid.
Transesterification: This compound can undergo transesterification with other alcohols to produce different esters.
Oxidation: This compound can be oxidized to produce various oxidation products, including ketones and aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Glycerol and stearic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Ketones and aldehydes.
類似化合物との比較
Distearin is similar to other diacylglycerols like glyceryl monostearate and glyceryl tristearate. it is unique in its specific fatty acid composition and its ability to form stable emulsions .
Similar Compounds
Glyceryl Monostearate: Contains one stearic acid molecule and two hydroxyl groups.
Glyceryl Tristearate: Contains three stearic acid molecules.
Glyceryl Dioleate: Contains two oleic acid molecules.
This compound’s unique properties make it particularly useful in applications requiring stable emulsions and biocompatibility .
特性
CAS番号 |
1323-83-7 |
|---|---|
分子式 |
C₂₁H₄₄O₅ |
分子量 |
376.57 |
同義語 |
di-Stearin; Diglyceryl Stearate; Distearin; Distearoylglycerol; Emalex EGS-C; Estol 374GDST2; Glycerin Distearate; Glycerol Distearate; Glyceryl Distearate; Kessco GDS 386F; Loxiol P 1200; Loxiol P 1206; Loxiol VP 1206; Nikkol DGS 80; Precirol ATO; S |
製品の起源 |
United States |
ANone: Distearin (1,3-distearoyl-2-hydroxypropane-1,3-diyl distearate), also known as glycerol distearate, has the molecular formula C39H76O5 and a molecular weight of 625.03 g/mol.
A: While specific spectroscopic data isn't provided in the abstracts, researchers commonly use techniques like X-ray diffraction [], infrared spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [, ] to analyze this compound's structure and interactions.
A: Contrary to its typical role as a stabilizer, this compound acts as a prooxidant in soybean oil, decreasing its oxidative stability in a concentration-dependent manner [].
A: this compound is frequently conjugated with polymers like poly(acrylic acid) to create pH-responsive vesicles for drug delivery applications. These vesicles exhibit controlled drug release profiles based on pH changes, enhancing drug delivery efficiency [, , ].
A: this compound is a weak activator of PKC compared to unsaturated diacylglycerols like diolein. This difference arises from this compound's effect on PKC's affinity for phosphatidylserine and Ca2+, which are crucial for enzyme activation []. Studies demonstrate that this compound, containing two saturated fatty acids, is considerably less effective in activating PKC compared to diacylglycerols with at least one unsaturated fatty acid [].
A: Branching of the stearoyl chains in this compound significantly influences its interaction with phospholipid bilayers. For instance, 8-methylthis compound decreases PKC activity, while 8-butylthis compound and 8-phenylthis compound enhance it to levels comparable to diolein []. These branched-chain analogs also demonstrate distinct impacts on the enzyme's interaction with phosphatidylserine and Ca2+ [].
A: In rat studies, this compound influenced the absorption of stearic acid based on its position within the triglyceride molecule. When stearic acid occupied the 2-position (as in 2-oleoyl this compound), its absorption increased significantly compared to when it was located at the 1- or 3-position (as in 1-oleoyl this compound) []. This difference highlights the importance of triglyceride structure in fatty acid absorption.
A: this compound is one of the surfactant molecules identified in LAPS, contributing to its observed pro-healing properties in chronic wounds []. While the exact mechanism remains unclear, it's hypothesized that this compound might aid in wound debridement, enhance the penetration of other beneficial compounds, or contribute to a favorable environment for wound healing.
A: Unsaturated diacylglycerols, like diolein and dilinolein, are more potent activators of PKC compared to this compound. Additionally, phorbol esters, which mimic the action of diacylglycerols, can also activate PKC [, ].
A: Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is commonly used to analyze this compound levels in various samples, including fats, oils, and biological samples. Researchers have developed modified GC methods that enhance accuracy and repeatability for quantifying this compound []. Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection enables the separation and quantification of this compound isomers, providing valuable insights into its composition and distribution [, ].
A: Early research focused on this compound's role as a structural component of fats and its physicochemical properties [, ]. Subsequent studies revealed its involvement in various biological processes, including fatty acid absorption [], PKC activation [, ], and modulation of cell membrane properties []. More recently, this compound has emerged as a valuable building block in the development of drug delivery systems [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


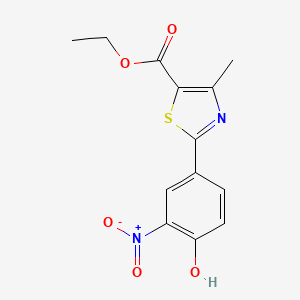
![3-[(3,4-Dimethoxyphenyl)methyl]azetidine](/img/structure/B1146503.png)
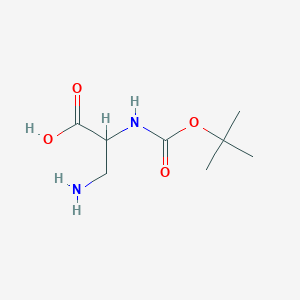

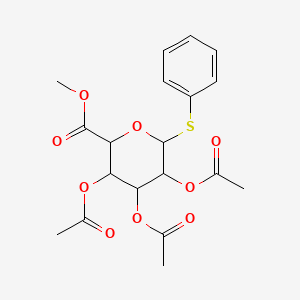

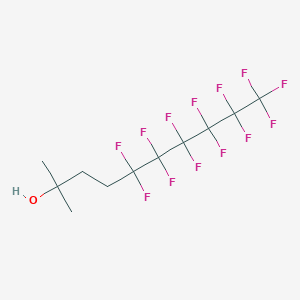
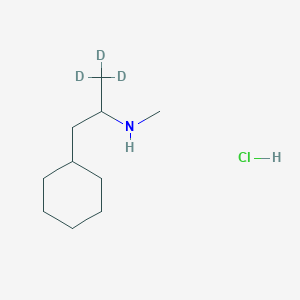
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)
